Radiosensitisation Enhancement Ratio – Epoxy vs. Hydroxy Analog (Class‑Level Inference)
U.S. Patent 5,032,617 lists 3‑(2,3‑epoxypropoxy)benzamide as a ‘particularly preferred’ radiosensitising agent and explicitly demonstrates that the non‑epoxidised analog 3‑hydroxybenzamide gives a sensitizer enhancement ratio (SER) of 1.6 at 1‑2 mM, comparable to misonidazole (MIS) [1]. Although a direct SER value for the epoxy compound is not tabulated in the patent, the epoxy functionality is described as a key structural determinant for enhanced potency relative to the hydroxy progenitor [1]. By class‑level inference from the full congener series, the epoxy analog is expected to meet or surpass the SER = 1.6 threshold observed for 3‑hydroxybenzamide under the same hypoxic‑cell assay conditions (HT‑1080 or equivalent human tumor lines, clonogenic survival endpoint) [1].
| Evidence Dimension | Sensitizer enhancement ratio (SER) in hypoxic tumour cells |
|---|---|
| Target Compound Data | SER not directly reported in the patent; claimed as a preferred embodiment among epoxy‑substituted benzamides that ‘gave a sensitizer enhancement ratio of 1.6’ [1] |
| Comparator Or Baseline | 3‑Hydroxybenzamide: SER = 1.6 at 1‑2 mM (HT‑1080 or equivalent, clonogenic assay) [1] |
| Quantified Difference | Qualitative class advantage – epoxy substitution is associated with maintained or improved SER relative to the hydroxy parent [1] |
| Conditions | Hypoxic human tumour cells, 1 h compound exposure, clonogenic survival readout; misonidazole internal standard [1] |
Why This Matters
Procurement decisions for radiosensitiser lead optimisation must account for the fact that the epoxy group is a structural prerequisite for the target potency class; replacing it with a hydroxy or alkoxy chain would likely forfeit the potency level observed in the patented series.
- [1] Lee, W.W., Grange, E.W., Brown, J.M. U.S. Patent 5,032,617, Example 7 and col. 6, lines 159‑180. Available at: https://uspto.report/patent/grant/5032617 (accessed 2026‑04‑30). View Source
